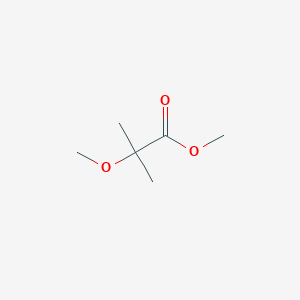

Methyl 2-methoxy-2-methylpropanoate

Description

Methyl 2-methoxy-2-methylpropanoate (CAS: Not explicitly provided; molecular formula: C₆H₁₂O₃) is an ester characterized by a methoxy (-OCH₃) and a methyl (-CH₃) group attached to the second carbon of the propanoate backbone. It is synthesized via the methylation of methyl 2-hydroxyisobutylrate using sodium hydride (NaH) and methyl iodide in a DMF-THF solvent system . This compound serves as a key intermediate in organic synthesis, particularly in the production of amines through amidation followed by reduction with LiAlH₄ . It is listed as a discontinued product by CymitQuimica, with historical pricing at 598–649 € for 50 mg quantities .

Properties

IUPAC Name |

methyl 2-methoxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,9-4)5(7)8-3/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWHOGIYEOZALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502770 | |

| Record name | Methyl 2-methoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17860-39-8 | |

| Record name | Methyl 2-methoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-2-methylpropanoate can be synthesized through the esterification of 2-methoxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 2-methoxy-2-methylpropanoic acid and methanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated and continuously stirred to achieve high yields. The product is then purified through distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl 2-methoxy-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies.

Medicine: This compound is explored for its potential use in drug development and pharmaceutical formulations.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-2-methylpropanoate involves its reactivity with various functional groups. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ester functional group, which can undergo hydrolysis, oxidation, or reduction.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Key Substituents |

|---|---|---|---|---|

| This compound | C₆H₁₂O₃ | 132.16 | Methyl | 2-methoxy, 2-methyl |

| Ethyl 2-methoxy-2-methylpropanoate | C₇H₁₄O₃ | 146.18 | Ethyl | 2-methoxy, 2-methyl |

| Ethyl 2-[(benzyloxy)methoxy]propanoate | C₁₃H₁₈O₄ | 250.28 | Ethyl | 2-(benzyloxy-methoxy) |

Research Findings and Key Considerations

- Safety: While specific SDS data for this compound is unavailable, related esters (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid) recommend precautions against inhalation, skin contact, and ingestion .

- Market Trends: Discontinuation of this compound may reflect shifting demand toward ethyl analogs or specialized esters with enhanced stability.

Biological Activity

Methyl 2-methoxy-2-methylpropanoate (C6H12O3) is an ester compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methoxy group and a branched alkyl chain. The synthesis typically involves the reaction of methanol with 2-methoxy-2-methylpropanoic acid under acidic conditions to form the ester. This structural configuration influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties

- Anticancer Effects

- Anti-inflammatory Activity

Antimicrobial Properties

This compound has shown significant antimicrobial activity in several studies. For instance, it has been effective against various bacterial strains, including resistant Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Effects

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Notably, studies have reported IC50 values ranging from 0.69 μM to 11 μM against HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The compound's anticancer mechanism may involve the inhibition of histone deacetylases (HDACs), which are critical for cancer cell proliferation.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 0.69 | HDAC inhibition |

| HeLa | 11 | Apoptosis induction |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The methoxy group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, altering signal transduction pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties against a panel of resistant bacterial strains, demonstrating significant efficacy and potential as a lead compound for drug development.

"The results indicate that this compound possesses promising antimicrobial properties that warrant further investigation."

-

Anticancer Research : A research paper published in Journal of Medicinal Chemistry highlighted the anticancer effects of this compound on several cancer cell lines, providing insights into its mechanism involving HDAC inhibition.

"Our findings suggest that this compound could be developed into a novel anticancer agent."

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.